molecular formula C10H7ClO4 B2764221 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID CAS No. 890646-72-7

7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID

Cat. No.: B2764221
CAS No.: 890646-72-7
M. Wt: 226.61
InChI Key: UVKLQENEDYQPHW-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a bicyclic organic compound featuring a benzopyran scaffold substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. The 3,4-dihydro-1H-2-benzopyran core (also termed chromane) confers rigidity to the structure, while the chlorine and carboxylic acid substituents modulate its physicochemical and biological properties.

Properties

IUPAC Name

7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKLQENEDYQPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted isochromenes, quinones, and dihydro derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The benzopyran core in both 7-chloro and 13328-85-3 derivatives facilitates π-π stacking interactions, critical for binding to biological targets. The ketone group at position 1 in the target compound enhances polarity compared to 13328-85-3.

Physicochemical Properties

Property This compound 3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Molecular Weight (g/mol) ~228.6 (estimated) ~192.2 ~239.7
Solubility Moderate in polar solvents (due to COOH and Cl) High (carboxylic acid at C1) Low (methyl group reduces polarity)
Acidity (pKa) COOH: ~2.5 (estimated); ketone: non-acidic COOH: ~2.8 COOH: ~2.3; indole N-H: ~17

Key Observations :

  • The carboxylic acid position significantly impacts solubility. The C3-COOH in the target compound may hinder solvation compared to the C1-COOH in 13328-85-3.
  • The methyl group in 16381-48-9 introduces steric hindrance, reducing solubility but enhancing lipophilicity.

Biological Activity

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, emphasizing its role as a potential therapeutic agent.

Chemical Structure and Properties

This compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring. Its molecular formula is C10H7ClO3C_{10}H_7ClO_3, with a molecular weight of approximately 216.61 g/mol. The presence of chlorine and carbonyl functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. A study focused on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids demonstrated their effectiveness in reducing the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance biological activity without compromising potency .

CompoundActivityReference
6-substituted benzopyran derivativesReduced invasion in HT 1080 cells

Anti-inflammatory Properties

The anti-inflammatory potential of benzopyran derivatives has been explored in various studies. For instance, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Selective COX-2 inhibitors derived from benzopyrans have been particularly noted for their reduced side effects compared to non-selective inhibitors .

The biological activity of 7-chloro derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some studies suggest that these compounds may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation. The exact mechanism can vary depending on the specific functional groups present on the benzopyran scaffold.

Study on Anticancer Effects

In a notable study, researchers synthesized various aryl esters of 6-substituted coumarin derivatives and evaluated their anticancer properties against different cancer cell lines. The findings suggested that certain modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Anti-inflammatory Research

Another investigation into the anti-inflammatory effects of similar compounds demonstrated significant reductions in edema in rat models following administration of benzopyran derivatives. The study reported an effective dose (ED50) as low as 0.094 mg/kg for blocking inflammation caused by adjuvant-induced arthritis .

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